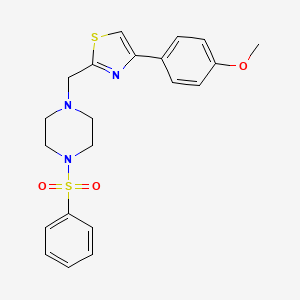
N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" is a structurally complex molecule that may be related to the field of heterocyclic compounds, which are known for their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic organic acids, esters, or amides. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into corresponding esters, hydrazides, and thiols before the final compound is synthesized using DMF and NaH . Similarly, the synthesis of the tricyclic core of martinellic acid from 2-(cyanomethyl)-3-oxo-N-arylbutanamides is achieved through a SnCl4.5H2O-mediated process, which suggests a possible route for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using various spectroscopic techniques. For example, the structure of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis . The crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was determined by single-crystal X-ray diffraction analysis, which revealed intermolecular hydrogen bonds stabilizing the crystal structure . These methods are likely applicable to the analysis of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide".
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often tailored to the desired biological activity. The paper on lipoxygenase inhibitors describes the synthesis of compounds with potential inhibitory activity, which involves the reaction of various substituted thiols with an amide precursor . The chemical reactivity of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" would likely be influenced by the functional groups present in the molecule, such as the cyano group and the amide linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogens, such as chlorine and fluorine, can significantly affect the compound's reactivity and physical properties, as seen in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . The antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide suggests that the compound's physical properties contribute to its biological efficacy . The properties of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" would need to be studied in a similar manner to understand its potential applications.
Applications De Recherche Scientifique
Kinetics and Reaction Products
One study focused on the kinetics and products of reactions involving OH radicals with similar compounds, which can inform on environmental and possibly pharmacological degradation processes of complex organic molecules, including "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" (Aschmann, Arey, & Atkinson, 2011).
Synthetic Methods and Applications
Another area of research highlights innovative synthetic methods for creating cyclopropanecarboxamides, which are structurally related to the compound of interest, showing the versatility and potential applications of such compounds in medicinal chemistry and material science (Mekhael, Linden, & Heimgartner, 2011).
Biological Activities
Research into the synthesis of new derivatives structurally similar to "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" has identified potential biological activities, such as lipoxygenase inhibition, indicating potential therapeutic applications of such compounds (Aziz‐ur‐Rehman et al., 2016).
Analytical Characterization
Studies on the analytical characterization of arylcyclohexylamines and related compounds can provide essential methodologies for the detection, identification, and quantification of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" in various matrices, which is crucial for research and development in pharmacology and toxicology (Wallach et al., 2016).
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(9-13-5-3-4-6-14(13)20-2)10-15(19)18-16(11-17)7-8-16/h3-6,12H,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPYOQIZZXKVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)
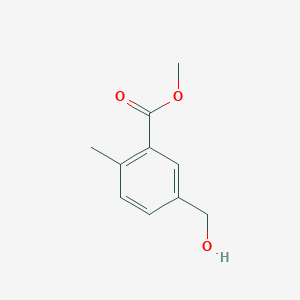
![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)
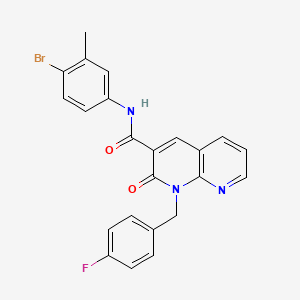
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
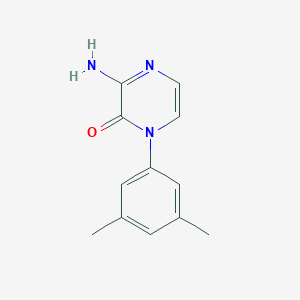
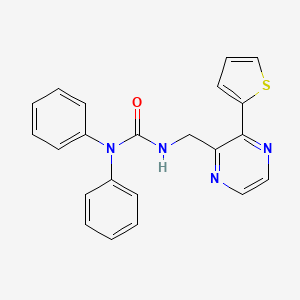
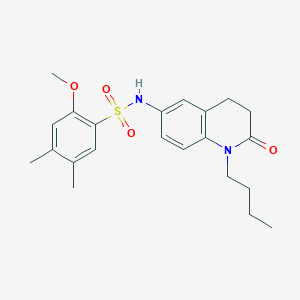
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)
